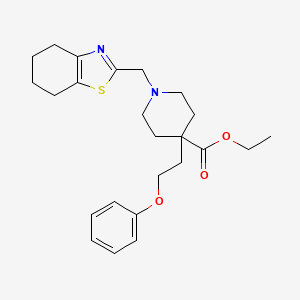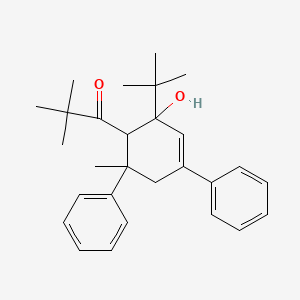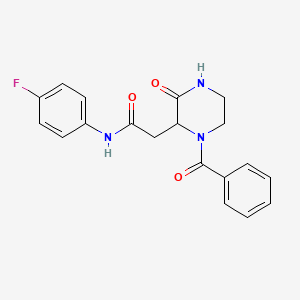![molecular formula C18H20Cl2N2O3S B4898858 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Mechanism of Action
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling and subsequent induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and physiological effects:
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide has been shown to have potent activity against BTK and downstream signaling pathways. In preclinical studies, N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, as with any experimental drug, there are also limitations to its use, including potential off-target effects and variability in response between different cell lines.
Future Directions
There are several potential future directions for the development of N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide. One area of interest is the combination of N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the exploration of N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to determine the optimal dosing and treatment schedule for N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide in patients with B-cell malignancies.
Synthesis Methods
The synthesis of N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide involves multiple steps, including the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with isopropyl glycine methyl ester hydrochloride to form N~1~-isopropyl-N-(2-chlorobenzyl)-N-(4-chlorophenyl)sulfonyl-glycine methyl ester. The final step involves the deprotection of the ester to form N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide.
Scientific Research Applications
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide inhibits BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide in patients with CLL and NHL.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13(2)21-18(23)12-22(11-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZRWKXTBQCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-propan-2-ylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)
![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898819.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4898837.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-methylpropanamide](/img/structure/B4898839.png)
![2-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4898846.png)
![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)

![3-allyl-5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898860.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4898877.png)